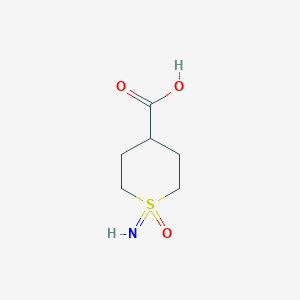

1-imino-1-oxothiane-4-carboxylic acid

Beschreibung

1-Imino-1-oxothiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with an imino group (=NH), an oxo group (=O), and a carboxylic acid (-COOH) at the 4-position.

Eigenschaften

Molekularformel |

C6H11NO3S |

|---|---|

Molekulargewicht |

177.22 g/mol |

IUPAC-Name |

1-imino-1-oxothiane-4-carboxylic acid |

InChI |

InChI=1S/C6H11NO3S/c7-11(10)3-1-5(2-4-11)6(8)9/h5,7H,1-4H2,(H,8,9) |

InChI-Schlüssel |

NLSAIFKVCSMQPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=N)(=O)CCC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-imino-1-oxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thioamides with α-halo acids, leading to the formation of the thiazolidine ring . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing water as a solvent and recyclable catalysts, is also gaining traction in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Imino-1-oxothiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiazolidine ring into more oxidized forms, such as sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and nucleophiles such as amines or thiols are frequently employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Imino-1-oxothiane-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and bacterial infections.

Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Wirkmechanismus

The mechanism of action of 1-imino-1-oxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-imino-1-oxothiane-4-carboxylic acid, such as cyclic backbones, oxo groups, or carboxylic acid substituents. Key differences and research findings are summarized below:

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure Diversity

- The thiane ring in the target compound contrasts with the isochromene (aromatic fused ring in ), cyclohexane (saturated six-membered ring in ), and imidazole (aromatic heterocycle in ). Sulfur in the thiane ring may confer distinct electronic properties compared to oxygen or nitrogen in analogs.

Functional Group Reactivity The imino group (=NH) in the target compound is absent in the analogs. However, 1-amino-4-oxocyclohexane-1-carboxylic acid () features an amino group (-NH2), which could exhibit similar nucleophilic reactivity. Oxo groups (=O) are present in both the target compound and 1-oxo-1H-isochromene-4-carboxylic acid (), but their positions and ring contexts differ, affecting acidity and stability.

Applications Pharmaceutical relevance: 1-H-imidazole-4-carboxylic acid () is a USP-certified reference standard, suggesting regulatory utility. Research chemical use: 1-Oxo-1H-isochromene-4-carboxylic acid () is labeled as a "useful research chemical," likely for organic synthesis or drug discovery.

Stability and Handling Light sensitivity in 1-oxo-1H-isochromene-4-carboxylic acid () contrasts with the long-term storage viability of 1-amino-4-oxocyclohexane-1-carboxylic acid (). The thiane-based compound’s stability would depend on sulfur’s susceptibility to oxidation.

Biologische Aktivität

Overview

1-Imino-1-oxothiane-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring structure, incorporating both imino and oxo functional groups. This unique arrangement of nitrogen and sulfur atoms within its cyclic framework contributes to its potential biological activity. The molecular formula indicates the presence of two nitrogen atoms, one sulfur atom, and a carboxylic acid group, which are crucial for its reactivity and interactions in biological systems.

The chemical reactivity of 1-imino-1-oxothiane-4-carboxylic acid is attributed to its functional groups, allowing it to participate in various chemical reactions. This reactivity is significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound's synthesis can be achieved through several methods, with yields varying based on reaction conditions such as temperature and solvent choice.

Potential Biological Activities

Research on the biological activity of 1-imino-1-oxothiane-4-carboxylic acid is limited; however, compounds with similar structures often exhibit various pharmacological effects. Potential activities include:

- Antimicrobial Effects : Similar thiazolidine derivatives have shown antimicrobial properties, suggesting that 1-imino-1-oxothiane-4-carboxylic acid may also possess such activity.

- Antiviral Properties : Some related compounds have demonstrated antiviral effects, particularly against HIV, indicating a possible therapeutic application for this compound .

- Enzyme Inhibition : The structural features may allow it to inhibit key enzymes involved in metabolic pathways, similar to other carboxylic acid derivatives .

Comparative Analysis with Related Compounds

The following table compares 1-imino-1-oxothiane-4-carboxylic acid with structurally similar compounds known for their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid | C6H8N2O3S | Contains a thiazine ring; potential antimicrobial activity. |

| 1-Pyrroline-5-carboxylic acid | C5H7NO2 | Involved in proline metabolism; significant in biochemistry. |

| Oxothiazolidinecarboxylic acid | C4H5NO3S | Related to cysteine metabolism; studied for HIV treatment. |

The uniqueness of 1-imino-1-oxothiane-4-carboxylic acid lies in its specific combination of functional groups (imino and oxo) within a thiazolidine framework, which may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

While direct studies on 1-imino-1-oxothiane-4-carboxylic acid are scarce, related research provides insights into its potential applications:

- Antiviral Activity : A study on compounds with similar structures indicated moderate antiviral activity against HIV with percentage inhibition rates ranging from 33% to 45%, alongside cytotoxicity values that suggest a need for careful evaluation of safety and efficacy .

- Enzyme Inhibition Studies : Research on analogous carboxylic acids has demonstrated their ability to inhibit fatty acid synthase (FAS), suggesting that 1-imino-1-oxothiane-4-carboxylic acid might exhibit similar inhibitory effects, which could be beneficial in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.